5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one
Description
5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one is a tetrahydropyrimidinone derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 5-position of the heterocyclic ring. This structural feature distinguishes it from other pyrimidinone analogs, as the hydroxymethyl group introduces polarity and hydrogen-bonding capacity. The compound has garnered attention in medicinal chemistry due to its structural similarity to nucleoside analogs, such as zalcitabine (ddC), an antiretroviral agent used in HIV treatment . Its hydroxymethyl group may enhance interactions with enzyme active sites, as seen in crystallographic studies of related inhibitors targeting proteases like trypsin and matriptase .
Properties
IUPAC Name |
5-(hydroxymethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-3-4-1-6-5(9)7-2-4/h4,8H,1-3H2,(H2,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIKEEIKJJQPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Catalysts : Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., KOtBu) facilitate the reaction.
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Solvents : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency.
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Yield : Typical yields range from 40% to 65%, depending on substituent steric effects.
Example Procedure :
A mixture of tetrahydropyrimidin-2(1H)-one (1.0 eq) and formaldehyde (1.2 eq) in DMF is stirred at 80°C for 12–24 hours under nitrogen. The product is purified via column chromatography (EtOAc/hexane).
Biginelli Reaction with Hydroxymethyl-Containing Components
The Biginelli reaction, a one-pot multicomponent cyclocondensation, offers a versatile route by incorporating aldehydes, urea, and β-keto esters. Introducing a hydroxymethyl group at the C-5 position requires aldehydes or β-keto esters with hydroxymethyl substituents.
Key Modifications for Target Compound Synthesis
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Aldehyde Selection : Glycolaldehyde or protected hydroxymethyl aldehydes serve as precursors.
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Catalysts : Co(HSO₄)₂ or HCl improves cyclization efficiency and regioselectivity.
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Solvent Systems : Ethanol or methanol under reflux conditions (6–12 hours).
Representative Data Table :
| Entry | Aldehyde Component | Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | Glycolaldehyde | Co(HSO₄)₂ | 80 | 8 | 58 | |
| 2 | 5-Hydroxymethylfurfural | HCl | 70 | 10 | 43 |
Cyclocondensation of 1,3-Diamines with Hydroxymethyl Carbonyl Compounds
This method involves reacting 1,3-propanediamine with hydroxymethyl-substituted carbonyl derivatives (e.g., ethyl 3-oxo-4-(hydroxymethyl)butanoate) to form the tetrahydropyrimidinone ring.
Procedure Highlights:
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Reagents : 1,3-Propanediamine (1.0 eq) and ethyl 3-oxo-4-(hydroxymethyl)butanoate (1.2 eq).
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Conditions : Reflux in ethanol for 24 hours with catalytic acetic acid.
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Yield : 50–70%, with purification via recrystallization (ethanol/water).
Post-Synthetic Modification of Chloromethyl Precursors
A two-step strategy involves synthesizing 5-(chloromethyl)tetrahydropyrimidin-2(1H)-one followed by hydrolysis to introduce the hydroxymethyl group.
Stepwise Process:
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Chlorination : Treat tetrahydropyrimidin-2(1H)-one with SOCl₂ or PCl₅ to generate the chloromethyl intermediate.
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Hydrolysis : React the chloromethyl derivative with NaOH (1M) at 60°C for 4 hours.
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Yield : 65–75% after neutralization and extraction.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields in Biginelli-type syntheses.
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Reactants : Urea (1.0 eq), ethyl acetoacetate (1.2 eq), 5-(hydroxymethyl)furfural (1.0 eq).
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Catalyst : Trichloroacetic acid (20 mol%).
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Conditions : Microwave irradiation (300 W, 100°C, 20 minutes).
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Yield : 78% after silica gel chromatography.
Enzymatic and Green Chemistry Approaches
Recent advances emphasize sustainable methods using biocatalysts or water-based systems.
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Catalyst : Lipase (Novozym 435) in aqueous ethanol.
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Conditions : Stirring at 37°C for 48 hours.
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Yield : 55%, with minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the tetrahydropyrimidinone ring can be reduced to form corresponding alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that tetrahydropyrimidine derivatives, including 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one, exhibit notable antimicrobial properties. A study synthesized several tetrahydropyrimidine derivatives via the Biginelli reaction, demonstrating their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds derived from this class exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 45 µg/mL against specific gram-positive bacteria .
Antitumor Properties
The compound's structural features suggest potential antitumor activities. Tetrahydropyrimidines have been linked to anticancer effects, making them candidates for further investigation in cancer therapy. Their ability to interact with biological targets involved in cell proliferation and apoptosis presents a promising avenue for drug development .
Biginelli Reaction
The Biginelli reaction is a key method for synthesizing this compound derivatives. This reaction involves the condensation of an aldehyde, urea, and a β-keto ester, leading to the formation of tetrahydropyrimidine derivatives with diverse substituents. The reaction conditions can be optimized using various catalysts to enhance yield and reduce reaction times .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding how modifications to the tetrahydropyrimidine structure affect biological activity. By systematically altering functional groups on the molecule, researchers can identify which modifications enhance efficacy against specific pathogens or cancer cell lines. This approach has led to the development of compounds with improved potency and selectivity .
Cooling Sensation Agents
Tetrahydropyrimidine derivatives have been explored for their use in formulations that provide a cooling sensation, particularly in cosmetic and pharmaceutical products. The unique properties of these compounds allow them to be incorporated into topical applications where a cooling effect is desired .
Pharmacological Profiling
Extensive pharmacological profiling is necessary to evaluate the safety and efficacy of this compound derivatives. This includes assessing their pharmacokinetics, toxicity, and interaction with biological systems. Such studies are essential for advancing these compounds from laboratory synthesis to clinical application.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Tetrahydropyrimidinone Derivatives
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Spectral Data : IR spectra of hydroxymethyl derivatives exhibit O-H stretches (~3400 cm⁻¹), while NMR shows distinct δH 3.5–4.0 ppm (CH2OH) and δC 60–65 ppm (C-OH) .
Biological Activity
5-(Hydroxymethyl)tetrahydropyrimidin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study utilizing the agar well diffusion method demonstrated its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these strains were found to be in the range of 2-8 µg/mL, indicating a strong antimicrobial potential .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 8 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported its ability to inhibit cell proliferation in various cancer cell lines, including:
- Human glioma cells
- Breast cancer cells
The compound appears to induce apoptosis through mechanisms involving the activation of caspases and modulation of cell cycle regulators .
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. Its mechanism may involve:
- Inhibition of DNA synthesis: By mimicking nucleobases, it can interfere with DNA replication.
- Modulation of enzyme activity: It may act as an inhibitor for enzymes involved in metabolic pathways crucial for cell survival.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Activity:
- Anticancer Evaluation:
- Mechanistic Insights:
Q & A
Q. What are the common synthetic routes for 5-(hydroxymethyl)tetrahydropyrimidin-2(1H)-one, and how do reaction conditions influence product yield?
The synthesis typically involves cyclocondensation of aldehydes, β-keto esters, and urea derivatives under acidic or basic conditions. For example, p-toluenesulfonic acid (PTSA) is an effective catalyst for forming the tetrahydropyrimidinone core via the Biginelli reaction . Solvent-free conditions or NaOH-mediated reactions can further optimize yields (e.g., up to 85% in solvent-free systems). Key factors include temperature control (60–100°C), catalyst loading (5–10 mol%), and reaction time (2–6 hours). Characterization via H/C NMR and HPLC is critical to confirm regioselectivity and purity .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- NMR Spectroscopy : H NMR identifies substituents on the pyrimidinone ring (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm). C NMR confirms carbonyl (δ 160–170 ppm) and quaternary carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for pharmacological studies) .
Q. What safety precautions should be observed when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Storage : Inert atmosphere (N) at 2–8°C to prevent hydrolysis or oxidation.
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve regioselectivity issues in derivatives with multiple substituents?
Regioselectivity challenges arise when using bulky or electron-withdrawing groups (e.g., trifluoromethyl). A dual-catalyst system (e.g., PTSA with ionic liquids) enhances steric control. For example, 5-(thiophene-2-carbonyl)-6-(trifluoromethyl) derivatives achieve >90% regioselectivity under microwave-assisted conditions (80°C, 30 minutes). Solvent polarity (DMF vs. ethanol) and pH (acidic for cyclization, basic for deprotection) are critical variables .
Q. What methodologies address contradictions between spectroscopic and crystallographic data for structural elucidation?
- X-ray Refinement : Use SHELXL for high-resolution data (R-factor < 0.05). For ambiguous electron density, apply restraints to bond lengths/angles and validate via Hirshfeld surface analysis .
- Flack Parameter : Resolve enantiomorph-polarity disputes using the Flack x parameter (superior to η for near-centrosymmetric structures) .
- Cross-Validation : Compare DFT-calculated vs. experimental NMR/IR spectra to identify conformational discrepancies .
Q. How can hydrogen-bonding networks in crystal structures inform solubility and stability studies?
In the title compound, N–H⋯O and C–H⋯O interactions form 2D networks parallel to (100), influencing solubility in polar solvents. For example, zigzag chains via N–H⋯O bonds (R_2$$^2(8) motifs) correlate with reduced hygroscopicity. Solubility can be modulated by introducing alkyl groups to disrupt H-bonding .
Q. What strategies are effective for pharmacological profiling of derivatives with potential bioactivity?
- In Vitro Assays : Antimicrobial activity via microdilution (MIC ≤ 50 µg/mL against S. aureus). Use cold NHOH to stabilize labile hydroxymethyl groups during testing .
- Reference Standards : Employ USP/EP-certified materials (e.g., 5-methyl-2'-deoxycytidine analogs) for quantitative NMR or LC-MS validation .
Q. How are computational methods integrated to predict metabolic pathways or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
